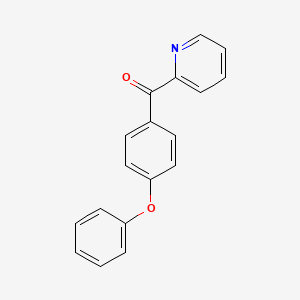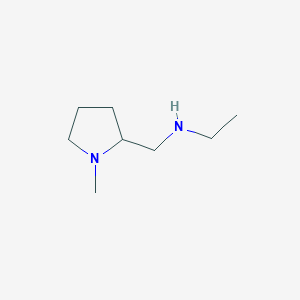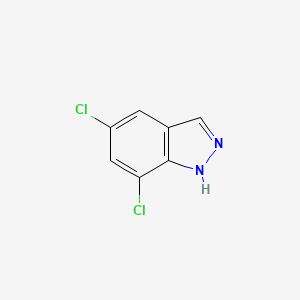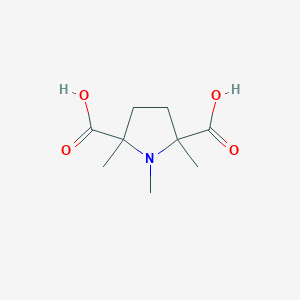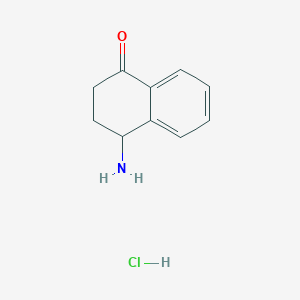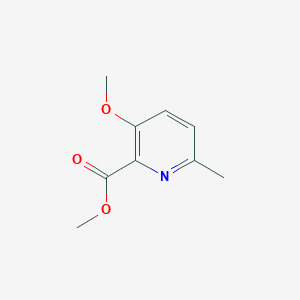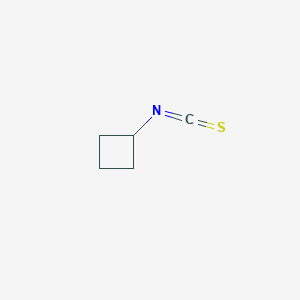
Isothiocyanatocyclobutane
Übersicht
Beschreibung
Isothiocyanatocyclobutane, also known as ITCB, is a chemical compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a four-membered heterocyclic compound with a sulfur atom at the center of the ring and a nitrogen atom at the end of the ring. ITCB is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Isothiocyanates in Disease Prevention and Treatment
Isothiocyanates derived from vegetables, such as sulforaphane and phenethyl isothiocyanate, have been extensively studied for their preventive and therapeutic effects on diseases including cancer and autism. Clinical trials indicate their potential incorporation into human disease mitigation efforts, suggesting a significant role in evidence-based food and nutritional policy (Palliyaguru et al., 2018).
Isothiocyanates in Agrochemistry
Organic isocyanates and isothiocyanates are utilized as reactive intermediates in synthesizing agrochemicals. These compounds enable the installation of vital carboxylic functions and are used for constructing various heterocycles, indicating their versatility in agricultural chemistry (Lamberth, 2021).
Anticancer and Chemopreventive Activities
Isothiocyanates have shown substantial anticarcinogenic and chemopreventive activities against different human cancers. Modified isothiocyanates, like isoselenocyanates, are being explored as novel treatments for cancer due to their enhanced cytotoxicity towards cancer cells, highlighting their significant potential in oncology (Frieben et al., 2019).
Isothiocyanates in Antimicrobial Applications
Studies on isothiocyanates' antimicrobial properties against human pathogens are emerging. They show effectiveness against bacteria with resistant phenotypes, emphasizing their potential as alternatives or supplements to common antibiotics (Romeo et al., 2018).
Pharmacokinetics of Isothiocyanates
Understanding the pharmacokinetics and dynamics of isothiocyanates in the human body is crucial for clinical applications. Research on their absorption, metabolism, and excretion provides insight into defining dosing regimens for potential therapeutic uses (Lamy et al., 2011).
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Isothiocyanatocyclobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . This interaction is crucial for the bioactivation of this compound, enabling it to exert its biological effects. Additionally, this compound can conjugate with sulfhydryl groups in proteins, leading to the formation of thiourea derivatives . This conjugation can modulate the activity of various proteins and enzymes, influencing cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of deubiquitinating enzymes, such as USP9x, which are involved in tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, thereby exerting anticancer effects. Furthermore, this compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of cytochrome P-450 enzymes, which are involved in the activation of carcinogens . This inhibition reduces the formation of carcinogenic metabolites, thereby preventing DNA damage and tumor formation. Additionally, this compound induces the expression of phase 2 detoxification enzymes, such as glutathione S-transferases and NAD(P)H:quinone oxidoreductase 1, through the activation of the Nrf2 signaling pathway . These enzymes play a crucial role in detoxifying reactive oxygen species and electrophiles, protecting cells from oxidative stress and damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH . Studies have shown that this compound remains stable at room temperature for extended periods, but its stability decreases at higher temperatures. Over time, this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against cancer by inhibiting tumor growth and inducing apoptosis in cancer cells . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive generation of reactive oxygen species and the depletion of cellular antioxidants. Therefore, it is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation results in the formation of a glutathione-isothiocyanate conjugate, which is further metabolized to mercapturic acid derivatives and excreted in the urine. Additionally, this compound can undergo hydrolysis to form amines and thiourea derivatives . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localizations enable this compound to modulate specific cellular processes, such as mitochondrial respiration and protein synthesis, thereby influencing cellular function and metabolism.
Eigenschaften
IUPAC Name |
isothiocyanatocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBYIZTZTUDQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607053 | |
| Record name | Isothiocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6068-91-3 | |
| Record name | Isothiocyanatocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



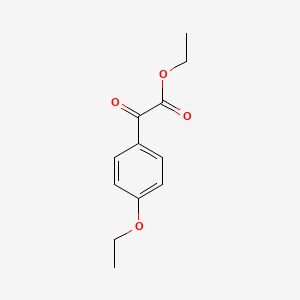


![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
